4-((p-(Dimethylamino)phenyl)azo)isoquinoline
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Overview
Description
4-((p-(Dimethylamino)phenyl)azo)isoquinoline is an organic compound with the molecular formula C17H16N4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color, which makes it useful in various applications, particularly in dye chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((p-(Dimethylamino)phenyl)azo)isoquinoline typically involves the diazotization of p-(dimethylamino)aniline followed by azo coupling with isoquinoline. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pH levels. The use of catalysts and solvents that enhance the yield and purity of the product is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-((p-(Dimethylamino)phenyl)azo)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the azo group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-((p-(Dimethylamino)phenyl)azo)isoquinoline has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-((p-(Dimethylamino)phenyl)azo)isoquinoline involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include electron transfer processes and the formation of covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl Red: Another azo compound used as a pH indicator.
Methyl Orange: A similar azo dye used in titrations.
Sudan III: An azo dye used for staining in biological applications.
Uniqueness
4-((p-(Dimethylamino)phenyl)azo)isoquinoline is unique due to its isoquinoline moiety, which imparts distinct chemical properties and reactivity compared to other azo compounds. This structural feature enhances its stability and makes it suitable for specific applications in dye chemistry and scientific research .
Properties
CAS No. |
63040-63-1 |
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Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
4-(isoquinolin-4-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H16N4/c1-21(2)15-9-7-14(8-10-15)19-20-17-12-18-11-13-5-3-4-6-16(13)17/h3-12H,1-2H3 |
InChI Key |
GWKSKUOLGYVGBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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